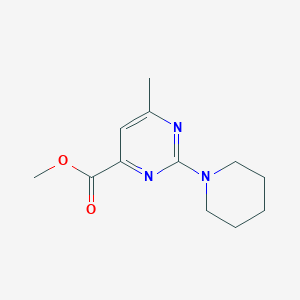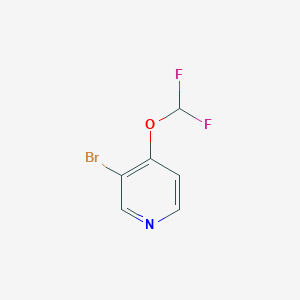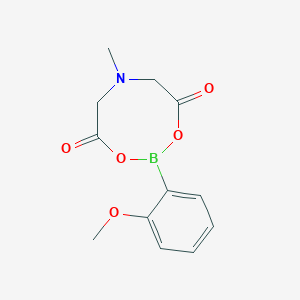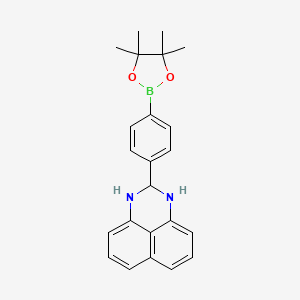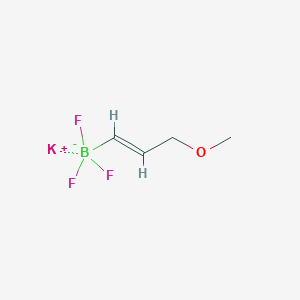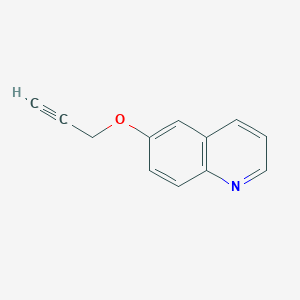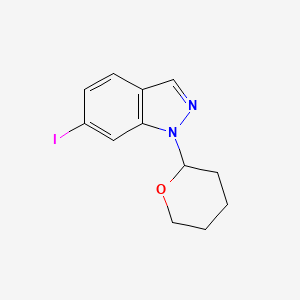
6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Descripción general
Descripción
“6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a chemical compound with the molecular formula C12H13IN2O. It has a molecular weight of 328.15 .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium phosphate, copper (I) iodide, and N,N-dimethylethylenediamine in N,N-dimethyl-formamide at 120°C in an inert atmosphere. The reaction mixture is stirred overnight at 120°C, then cooled and diluted with a saturated aqueous NaHCCL solution and EtOAc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” include a reaction with potassium phosphate, copper (I) iodide, and N,N-dimethylethylenediamine in N,N-dimethyl-formamide at 120°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Heterocyclic P2Y14 Receptor Antagonists
- Application Summary : This compound is used in the treatment or prevention of diseases or disorders responsive to antagonism of a P2Y14R receptor agonist in mammals . These diseases include inflammatory conditions such as asthma, cystic fibrosis, and sterile inflammation of the kidney .
- Methods of Application : The compound is synthesized with specific configurations of R1-R8, X, Y, Z, X′, Y′, Z′, and A as defined in the patent . The compound can be administered to mammals in need thereof .
- Results or Outcomes : The compound has been found useful in treating inflammatory conditions such as asthma, cystic fibrosis, and sterile inflammation of the kidney .
Diacylglycerol Kinase Modulating Compounds
- Application Summary : This compound is used to modulate diacylglycerol kinase (DGK), an enzyme that controls the concentration and localization of diacylglycerol (DAG), a second messenger of signaling molecule . DGK is involved in cellular proliferation, differentiation, and metabolism . The compound is used in treating diseases including cancers, immune diseases, neurodegenerative diseases, and diabetes .
- Methods of Application : The compound is synthesized and used to modulate DGK . It can be used alone or in combination with other agents .
- Results or Outcomes : The compound has been found to have an inhibitory effect on the proliferation of certain cancer cells . For example, an inhibitory activity on the proliferation of glioblastoma cells was reported as a result of knockdown caused by RNA-interference targeting DGKα .
Heterocyclic P2Y14 Receptor Antagonists
- Application Summary : This compound is used in the treatment or prevention of diseases or disorders responsive to antagonism of a P2Y14R receptor agonist in mammals . These diseases include inflammatory conditions such as asthma, cystic fibrosis, and sterile inflammation of the kidney .
- Methods of Application : The compound is synthesized with specific configurations of R1-R8, X, Y, Z, X′, Y′, Z′, and A as defined in the patent . The compound can be administered to mammals in need thereof .
- Results or Outcomes : The compound has been found useful in treating inflammatory conditions such as asthma, cystic fibrosis, and sterile inflammation of the kidney .
Diacylglycerol Kinase Modulating Compounds
- Application Summary : This compound is used to modulate diacylglycerol kinase (DGK), an enzyme that controls the concentration and localization of diacylglycerol (DAG), a second messenger of signaling molecule . DGK is involved in cellular proliferation, differentiation, and metabolism . The compound is used in treating diseases including cancers, immune diseases, neurodegenerative diseases, and diabetes .
- Methods of Application : The compound is synthesized and used to modulate DGK . It can be used alone or in combination with other agents .
- Results or Outcomes : The compound has been found to have an inhibitory effect on the proliferation of certain cancer cells . For example, an inhibitory activity on the proliferation of glioblastoma cells was reported as a result of knockdown caused by RNA-interference targeting DGKα .
Heterocyclic P2Y14 Receptor Antagonists
- Application Summary : This compound is used in the treatment or prevention of diseases or disorders responsive to antagonism of a P2Y14R receptor agonist in mammals . These diseases include inflammatory conditions such as asthma, cystic fibrosis, and sterile inflammation of the kidney .
- Methods of Application : The compound is synthesized with specific configurations of R1-R8, X, Y, Z, X′, Y′, Z′, and A as defined in the patent . The compound can be administered to mammals in need thereof .
- Results or Outcomes : The compound has been found useful in treating inflammatory conditions such as asthma, cystic fibrosis, and sterile inflammation of the kidney .
Diacylglycerol Kinase Modulating Compounds
- Application Summary : This compound is used to modulate diacylglycerol kinase (DGK), an enzyme that controls the concentration and localization of diacylglycerol (DAG), a second messenger of signaling molecule . DGK is involved in cellular proliferation, differentiation, and metabolism . The compound is used in treating diseases including cancers, immune diseases, neurodegenerative diseases, and diabetes .
- Methods of Application : The compound is synthesized and used to modulate DGK . It can be used alone or in combination with other agents .
- Results or Outcomes : The compound has been found to have an inhibitory effect on the proliferation of certain cancer cells . For example, an inhibitory activity on the proliferation of glioblastoma cells was reported as a result of knockdown caused by RNA-interference targeting DGKα .
Safety And Hazards
Propiedades
IUPAC Name |
6-iodo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHPSSSKHRVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855840 | |
| Record name | 6-Iodo-1-(oxan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
CAS RN |
1266386-30-4 | |
| Record name | 6-Iodo-1-(oxan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)
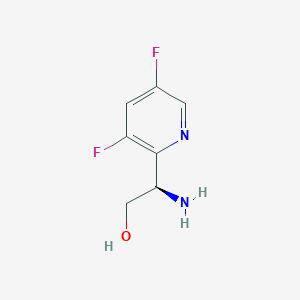
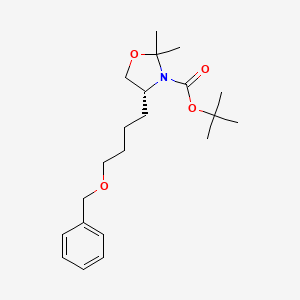
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)
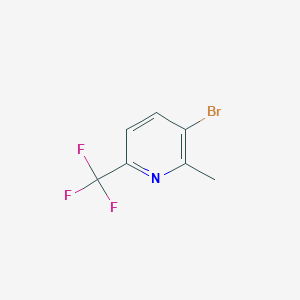
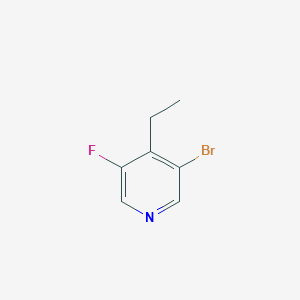
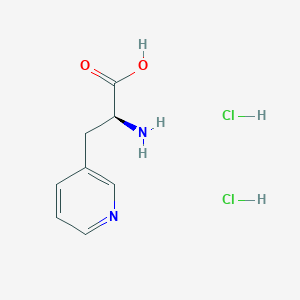
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
